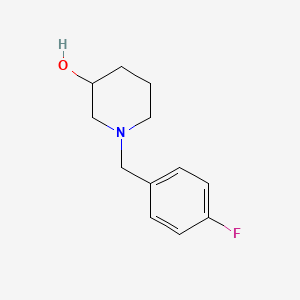

1-(4-Fluoro-benzyl)-piperidin-3-ol

Description

Significance of Substituted Piperidine (B6355638) Derivatives in Contemporary Chemical Research

Substituted piperidine derivatives represent a cornerstone of modern chemical and pharmaceutical research. Their prevalence in a vast array of biologically active compounds underscores their importance as a privileged scaffold in drug discovery. nih.govnih.govresearchgate.net

Overview of Piperidine as a Core Heterocyclic Scaffold in Fundamental Chemical Studies

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. nih.gov Its saturated and flexible nature allows for the creation of diverse three-dimensional structures, which is a desirable characteristic for interacting with complex biological targets. chemistryviews.org This structural versatility has made piperidine and its derivatives a frequent motif in natural products, particularly alkaloids, and a wide range of synthetic pharmaceuticals. nih.govnih.gov More than 70 commercially available drugs feature the piperidine scaffold, highlighting its central role in medicinal chemistry. researchgate.net The ongoing exploration of piperidine derivatives continues to yield novel compounds with a broad spectrum of biological activities. ijnrd.org

Academic Interest in Fluorine-Containing Organic Molecules

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. tandfonline.combeilstein-journals.orgchinesechemsoc.org The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological properties of a molecule. beilstein-journals.orgchinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.orgcas.cn The incorporation of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. tandfonline.combeilstein-journals.org This has led to a surge in research focused on developing new methods for the synthesis of fluorinated compounds and exploring their applications. chinesechemsoc.orgup.ac.za

Rationale for Dedicated Academic Investigation of 1-(4-Fluoro-benzyl)-piperidin-3-ol

The dedicated academic investigation of this compound stems from the convergence of the advantageous properties of its constituent parts. The piperidine-3-ol core provides a versatile, three-dimensional scaffold, while the 4-fluorobenzyl group introduces the beneficial effects of fluorination. The hydroxyl group at the 3-position of the piperidine ring offers a site for further functionalization and can participate in hydrogen bonding interactions, potentially influencing the molecule's binding to biological targets. The 4-fluorobenzyl substituent can enhance metabolic stability and modulate electronic properties. This combination of a proven heterocyclic scaffold with the strategic placement of a fluorine atom makes this compound a compound of significant interest for exploring structure-activity relationships and developing novel chemical entities.

Historical Development of Synthetic Methodologies for N-Benzylpiperidines and Hydroxylated Piperidines

The synthesis of N-benzylpiperidines and hydroxylated piperidines has a rich history, with numerous methods developed to access these important structural motifs.

N-benzylpiperidines are commonly synthesized through the N-alkylation of piperidines with benzyl (B1604629) halides or by the reductive amination of piperidones with benzaldehyde. guidechem.comuj.edu.pl More complex strategies, such as the multi-component Ugi reaction, have also been employed to generate diverse N-benzylpiperidine derivatives in a single step. ub.edu The synthesis of N-benzyl-4-piperidone, a key intermediate, has been achieved through various routes, including the Dieckmann condensation of precursors derived from benzylamine (B48309) and methyl acrylate. guidechem.com Another method involves the reaction of N-benzyl-4-piperidone with dimethyloxosulfonium methylide to form an epoxide, followed by rearrangement. acs.org

The synthesis of hydroxylated piperidines can be achieved through various methods, including the reduction of the corresponding piperidones. For example, the reduction of ketopiperidines with sodium borohydride (B1222165) yields hydroxylated piperidines. acs.org Asymmetric dihydroxylation reactions have also been utilized as a key step in the synthesis of dihydroxylated piperidines. nih.gov Furthermore, methods have been developed for the synthesis of polyhydroxylated piperidine derivatives from sugar-derived lactams, which can be converted into the desired piperidines through a one-pot reduction and subsequent reaction sequence. acs.org Ring-expansion methodologies have also been employed to synthesize 3-hydroxylated piperidines from pyrrolidine (B122466) precursors. psu.edu

Contextualization within Fluorinated Heterocycle Chemistry

This compound is a prime example of a fluorinated heterocycle, a class of compounds that has garnered significant attention in medicinal chemistry. tandfonline.comchim.it The introduction of fluorine into a heterocyclic ring system can dramatically alter the molecule's physical and chemical properties, including its stability, reactivity, conformational behavior, and basicity. beilstein-journals.org These modifications can be rationally exploited to enhance the therapeutic potential of drug candidates. chim.it The synthesis of fluorinated heterocycles is a key area of research, with methods ranging from the use of fluorinated starting materials to the direct fluorination of heterocyclic scaffolds. tandfonline.com The presence of a fluorine atom can lead to improved metabolic stability and bioavailability, making fluorinated heterocycles highly valuable in the design of new drugs. tandfonline.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(15)9-14/h3-6,12,15H,1-2,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZLQAIKSJRDIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Piperidine (B6355638) Core and its Functionalization

The synthesis of the 1-(4-fluoro-benzyl)-piperidin-3-ol molecule relies on foundational strategies for building the piperidine ring itself, followed by targeted functionalization to introduce the necessary hydroxyl and N-benzyl groups.

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring is a fundamental step and can be achieved through various intramolecular and intermolecular cyclization strategies. nih.gov Common methods include the hydrogenation and reduction of pyridine (B92270) precursors, which are widely used due to the commercial availability of a vast array of substituted pyridines. mdpi.com

Key synthetic routes to the piperidine skeleton are summarized below:

Hydrogenation/Reduction of Pyridines: This is a fundamental approach where substituted pyridines are reduced to the corresponding piperidines. mdpi.com Catalysts based on rhodium, iridium, and palladium are often employed for this transformation. mdpi.com

Intramolecular Cyclization: These methods involve forming the ring from a linear precursor. nih.gov Notable examples include:

Aza-Michael reactions: Intramolecular addition of an amine to an α,β-unsaturated ketone or ester. nih.gov

Radical-mediated cyclizations: Formation of the ring through radical intermediates, which can be initiated by various reagents or catalysts. nih.govbeilstein-journals.org

Electrophilic cyclization: Cyclization triggered by an electrophile, often involving the attack of a nitrogen nucleophile onto an activated alkene or other electrophilic center. nih.gov

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, which can be adapted for piperidine synthesis. usm.edu

Diels-Alder Reaction: A [4+2] cycloaddition can be used to form a tetrahydropyridine (B1245486) ring, which is then reduced to a piperidine. beilstein-journals.org

Regioselective Introduction of the 3-Hydroxyl Group

Once the piperidine ring is formed, the introduction of a hydroxyl group at the C-3 position must be performed with high regioselectivity. A common and effective strategy involves the synthesis and subsequent reduction of a 3-piperidone intermediate. dtic.mil

One established route begins with commercially available 3-hydroxypyridine. The pyridine is first N-alkylated, and the resulting pyridinium (B92312) salt is reduced, typically with sodium borohydride (B1222165), to yield a tetrahydropyridine. Cleavage of the enol ether intermediate furnishes the desired 3-piperidone, which can then be reduced to 3-hydroxypiperidine (B146073) using standard reducing agents like sodium borohydride. dtic.mil

Another innovative approach involves the palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones. rsc.org This method allows for the stereocontrolled synthesis of highly functionalized 3-hydroxy-2-piperidinone carboxamides, which can serve as precursors to 3-hydroxypiperidines. rsc.org

N-Alkylation Approaches for 4-Fluorobenzyl Moiety Incorporation

The final key structural modification is the attachment of the 4-fluorobenzyl group to the nitrogen atom of the piperidine-3-ol core. This is typically achieved through standard N-alkylation procedures. vulcanchem.com The most common method involves the reaction of piperidin-3-ol with a 4-fluorobenzyl halide, such as 4-fluorobenzyl bromide or chloride, in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.comnih.gov

Alternative methods for N-alkylation include reductive amination, which involves reacting piperidin-3-ol with 4-fluorobenzaldehyde (B137897) in the presence of a reducing agent. google.com More recently, visible-light-mediated deaminative alkylation has emerged as a modern technique for forming such C-N bonds. rsc.org

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Controlling the stereochemistry at the C-3 position of the piperidine ring is critical. The synthesis of specific enantiomers and diastereomers of this compound requires advanced asymmetric synthetic methods.

Asymmetric Catalysis in Fluorinated Piperidine Synthesis

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of fluorinated piperidines. rsc.orgresearchgate.net Transition metal catalysts, particularly those based on rhodium, iridium, and palladium, are prominent in the asymmetric hydrogenation of fluorinated pyridine derivatives. mdpi.comdicp.ac.cn

A notable strategy involves the rhodium-catalyzed dearomatization–hydrogenation of fluoropyridines, which can produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. springernature.com Similarly, iridium-catalyzed asymmetric hydrogenation of pyridinium salts is an effective method for producing chiral piperidines. mdpi.com In some cases, palladium-catalyzed hydrogenation has also been shown to be effective, particularly when other functional groups are present that may not be compatible with rhodium catalysis. mdpi.com

Organocatalysis provides a metal-free alternative. For instance, the asymmetric aza-Michael reaction, catalyzed by cinchona alkaloids, can be used to construct chiral fluorinated piperidine scaffolds with excellent enantioselectivity. researchgate.net

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium(I) complex / Pinacol (B44631) borane (B79455) | Dearomatization/Hydrogenation | Highly diastereoselective for all-cis products. | mdpi.comspringernature.com |

| Palladium catalyst | Hydrogenation | Effective for substrates inaccessible by rhodium catalysis; tolerant of air and moisture. | mdpi.com |

| Iridium(I) catalyst / P,N-ligand | Asymmetric Hydrogenation | Effective for asymmetric hydrogenation of 2-substituted pyridinium salts. | mdpi.com |

| Cinchona-based catalyst | Aza-Michael Addition | Organocatalytic approach providing high yields and excellent enantioselectivities. | researchgate.net |

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. thieme-connect.com In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. thieme-connect.com

Several methods utilizing chiral auxiliaries are applicable to the synthesis of chiral piperidines:

Asymmetric α-amidoalkylation: A chiral enamide can be used to mediate the asymmetric amidoalkylation of silyl (B83357) enol ethers, leading to α-substituted amides that can be cyclized to form optically active piperidines. uni-muenchen.de

N-Sulfinyl Imines: Chiral N-sulfinyl imines, such as those developed by Ellman, are versatile intermediates. scispace.com They can react with nucleophiles like Grignard reagents to form chiral amines, which can then be elaborated into the target piperidine structure. thieme-connect.comscispace.com

Aza-Michael Additions: Chiral amines, such as (R)-phenylglycinol, can be used as chiral auxiliaries in aza-Michael additions. The subsequent cyclization can lead to piperidin-2-ones with high diastereomeric purity, which are valuable intermediates for chiral 3-substituted piperidines. researchgate.net

| Chiral Auxiliary Type | Key Reaction | Intermediate Formed | Reference |

|---|---|---|---|

| Chiral Enamide | α-Amidoalkylation | Diastereomeric α-substituted amides | uni-muenchen.de |

| N-Sulfinyl Imine | Nucleophilic Addition | Chiral amines/amino alcohols | thieme-connect.comscispace.com |

| (R)-Phenylglycinol | Aza-Michael Addition | Diastereomerically pure piperidin-2-ones | researchgate.net |

Diastereoselective Control in Functionalization Reactions

Achieving control over the spatial arrangement of atoms, or stereochemistry, is a critical aspect of modern pharmaceutical synthesis, as different diastereomers of a drug can have vastly different biological activities. In the synthesis of functionalized piperidines like this compound, diastereoselective control is paramount.

Researchers have developed several strategies to introduce functional groups onto the piperidine ring with a high degree of diastereoselectivity. One powerful method involves the face-selective hydrogenation of highly substituted 1,2-dihydropyridines (DHPs). escholarship.org This approach, often catalyzed by palladium on carbon (Pd/C), typically yields the all-cis stereoisomer as the major product. escholarship.org This selectivity arises from the catalyst guiding the hydrogen addition to the less sterically hindered face of the dihydropyridine (B1217469) ring.

Another advanced technique is the photoredox-catalyzed α-amino C–H arylation. This method allows for the direct functionalization of the piperidine ring at a position adjacent to the nitrogen atom. escholarship.org By carefully selecting the photocatalyst, such as Ir(ppy)₃, and reaction conditions, it is possible to achieve not only high yields but also excellent diastereoselectivity. escholarship.org Furthermore, this method can be coupled with an epimerization process, allowing for the conversion of an initial mixture of diastereomers into a single, desired isomer. escholarship.org For example, an initial product with an anti configuration can be converted to the thermodynamically more stable syn diastereomer in high yield and selectivity. escholarship.org

Chemoselective reduction of functional groups on the piperidine ring also offers a pathway for diastereoselective synthesis. For instance, the reduction of a ketone to a hydroxyl group can be achieved with high diastereocontrol using specific reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov The choice of reagent and conditions dictates which diastereomer of the resulting alcohol is formed.

Enantiomeric Resolution Techniques (e.g., Crystallization, Chiral Chromatography)

Once the desired diastereomer is synthesized, it often exists as a racemic mixture, which is a 50:50 mixture of two enantiomers (non-superimposable mirror images). Separating these enantiomers, a process known as enantiomeric resolution, is crucial for producing a single-enantiomer drug.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers on an analytical and preparative scale. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus be separated. nih.gov For example, racemates can be resolved using a ChiralPak AD column to yield enantiomers with high enantiomeric excess (ee). nih.gov

Crystallization is another common method for enantiomeric resolution. This can be achieved through:

Diastereomeric salt formation: The racemic amine can be reacted with a chiral acid to form diastereomeric salts. mdpi.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered by removing the chiral auxiliary.

Preferential crystallization: In some cases, a saturated solution of a racemate can be seeded with a crystal of one enantiomer, causing that enantiomer to crystallize out selectively.

Enzymatic Kinetic Resolution offers a green and highly selective alternative. mdpi.com Enzymes, such as lipases, can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, lipase-catalyzed acylation can be used to separate the enantiomers of a chiral alcohol or amine. mdpi.com The reacted and unreacted enantiomers can then be easily separated.

| Resolution Technique | Principle | Key Features |

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | High resolution, applicable to small and large scales, requires specialized columns. nih.gov |

| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities. mdpi.com | Classical method, can be cost-effective on a large scale. mdpi.com |

| Enzymatic Kinetic Resolution | Enantioselective transformation catalyzed by an enzyme. mdpi.com | High selectivity, environmentally friendly conditions, limited to a 50% theoretical yield for the unreacted enantiomer. researchgate.net |

Exploration of Novel Reaction Pathways and Conditions

The quest for more efficient and selective synthetic routes has led to the exploration of innovative reaction pathways and the optimization of existing ones.

Dearomatization-Hydrogenation Processes for Fluorinated Piperidines

A groundbreaking strategy for the synthesis of all-cis-(multi)fluorinated piperidines involves a one-pot dearomatization-hydrogenation (DAH) process starting from readily available fluoropyridines. springernature.comresearchgate.net This method overcomes many limitations of traditional fluorination techniques. nih.gov

The process typically involves two key steps:

Rhodium-catalyzed dearomatization: A rhodium-carbene catalyst, in the presence of a boron reagent like pinacol borane (HBpin), breaks the aromaticity of the fluoropyridine ring to form diene intermediates. springernature.com

Hydrogenation: The resulting intermediates are then hydrogenated, often in the same pot, to yield the final all-cis-fluorinated piperidine. springernature.com This step is highly diastereoselective. springernature.comresearchgate.net

This DAH process provides highly diastereoselective access to a variety of fluorinated piperidines that were previously difficult to synthesize. springernature.comresearchgate.net More recently, palladium-catalyzed hydrogenation has been developed as a robust and simple alternative, using a common heterogeneous palladium catalyst that shows high tolerance for air and moisture. nih.govacs.org

| Catalyst System | Starting Material | Key Features |

| Rhodium-carbene / HBpin | Fluoropyridines | Highly diastereoselective, one-pot two-step process, forms all-cis products. springernature.comresearchgate.net |

| Heterogeneous Palladium | Fluoropyridines | Robust and simple, tolerates air and moisture, enables chemoselective reduction. nih.govacs.org |

Optimized Reaction Conditions for High Purity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, which is essential for industrial applications. For the synthesis of this compound and related compounds, several factors are considered.

Catalyst Selection: The choice of catalyst is critical. For instance, in hydrogenation reactions, rhodium catalysts have been shown to be effective for certain substituted piperidines under mild conditions. mdpi.com

Solvent and Reagents: The reaction medium and reagents must be carefully chosen. In the DAH process, it is crucial that all reagents and solvents are dry to prevent deactivation of the catalyst. springernature.com

Protecting Groups: The use of protecting groups, such as a benzoyl group for the piperidine nitrogen, can prevent side reactions and guide the stereochemical outcome of subsequent steps. nih.gov

Green Chemistry Principles Applied to the Synthesis of the Compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgscispace.com These principles are increasingly being applied to the synthesis of pharmaceuticals.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic hydrogenation, for example, has a 100% atom economy in principle, as it only adds hydrogen atoms to the substrate. acs.org This is superior to stoichiometric reductions that generate significant waste. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org The development of rhodium and palladium catalysts for the synthesis of fluorinated piperidines is a prime example of this principle in action, as small amounts of the catalyst can generate large quantities of the product. nih.govmdpi.com

Reducing Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. scispace.com The development of one-pot reactions, like the DAH process, contributes to this goal by reducing the number of synthetic steps and purification procedures. springernature.com

Safer Solvents and Reagents: Whenever practicable, the use of hazardous solvents and reagents should be avoided. Research into using water as a solvent or developing solvent-free reaction conditions aligns with this principle. mdpi.com

Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to minimize energy consumption. mdpi.com The development of catalysts that operate under mild conditions is a key area of research. mdpi.com

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. DFT methods balance computational cost and accuracy, making them suitable for studying medium-sized organic molecules like 1-(4-fluoro-benzyl)-piperidin-3-ol. acs.orgpsu.edu These calculations can predict optimized geometries, electronic distributions, and spectroscopic parameters.

The electronic structure of this compound is characterized by the interplay between the saturated piperidine (B6355638) ring, the electron-rich hydroxyl group, and the fluorobenzyl substituent. DFT calculations can map out the electron density and electrostatic potential across the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. For piperidine derivatives, the HOMO is often localized on the electron-rich regions, such as the nitrogen atom and the oxygen of the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically distributed across the aromatic ring system, particularly the fluorobenzyl group, which can accept electron density. tandfonline.com

DFT calculations are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental spectra. By calculating the second derivatives of the energy with respect to atomic positions, a full vibrational spectrum (Infrared and Raman) can be simulated. acs.org These theoretical spectra help in assigning specific absorption bands to the corresponding molecular motions, such as the stretching and bending of bonds.

For this compound, key vibrational modes include:

O-H Stretch : A strong, broad band characteristic of the hydroxyl group.

C-H Stretches : Both aliphatic (from the piperidine ring and benzyl (B1604629) CH2) and aromatic (from the fluorophenyl ring).

C-N Stretch : Associated with the piperidine ring nitrogen.

C-O Stretch : From the alcohol functional group.

C-F Stretch : A strong band indicative of the carbon-fluorine bond.

Similarly, NMR parameters can be calculated with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk These predictions are invaluable for assigning peaks in experimental NMR spectra and can help distinguish between different conformations or isomers of the molecule.

| Functional Group | Predicted Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 |

| Piperidine Ring | C-H Stretch (aliphatic) | 2850-2960 |

| Benzyl Group | C-H Stretch (aromatic) | 3000-3100 |

| Piperidine Ring | C-N Stretch | 1020-1250 |

| Fluorophenyl Ring | C-F Stretch | 1000-1400 |

Note: This table presents typical, generalized frequency ranges for the functional groups present in the molecule. Actual values would be determined by specific DFT calculations.

The specific arrangement of functional groups in this compound allows for significant intramolecular interactions that dictate its preferred conformation. A primary interaction is the potential for a hydrogen bond between the hydrogen atom of the hydroxyl group (at C3) and the lone pair of electrons on the piperidine nitrogen atom (N1). This interaction can significantly stabilize certain conformations over others.

Conformational Analysis and Dynamics

The flexibility of the piperidine ring and the rotational freedom of the benzyl group mean that this compound can exist in multiple conformations.

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. mdpi.com For this compound, there are two primary chair conformations to consider, with the key difference being the orientation of the substituents.

Equatorial 4-Fluorobenzyl Group : The bulky 4-fluorobenzyl group attached to the nitrogen will strongly prefer an equatorial position to avoid steric clashes (1,3-diaxial interactions) with the hydrogen atoms on the piperidine ring.

Axial vs. Equatorial Hydroxyl Group : The hydroxyl group at the C3 position can be either axial or equatorial.

This leads to two principal low-energy conformers:

Trans-conformer : The 4-fluorobenzyl group is equatorial, and the hydroxyl group is also equatorial.

Cis-conformer : The 4-fluorobenzyl group is equatorial, and the hydroxyl group is axial.

The relative stability of these conformers is determined by a balance of forces. The axial hydroxyl group in the cis-conformer is positioned to form a stabilizing intramolecular hydrogen bond with the piperidine nitrogen. unibo.it However, it may experience some steric repulsion. The equatorial hydroxyl group in the trans-conformer avoids this steric strain but cannot form the same intramolecular hydrogen bond. Computational modeling of the potential energy surface can identify these stable conformers and calculate their relative energies.

| Conformer | Substituent Orientation | Key Stabilizing/Destabilizing Factors |

| Cis | N1-(4-fluorobenzyl): EquatorialC3-OH: Axial | Stabilizing : Intramolecular O-H···N hydrogen bond.Destabilizing : Potential 1,3-diaxial steric interactions. |

| Trans | N1-(4-fluorobenzyl): EquatorialC3-OH: Equatorial | Stabilizing : Minimization of steric strain.Destabilizing : Absence of intramolecular O-H···N hydrogen bond. |

While quantum chemical calculations identify static, low-energy structures, molecular dynamics (MD) simulations provide insight into the molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing its flexibility, conformational transitions, and interactions with its environment (e.g., a solvent). bohrium.com

For this compound, an MD simulation could:

Explore the transition between the cis and trans conformers.

Analyze the dynamics of the piperidine ring, including the possibility of ring-puckering or transitions to boat conformations.

Investigate the rotational freedom of the 4-fluorobenzyl group.

Examine the formation and breaking of the intramolecular hydrogen bond as the molecule flexes and vibrates.

These simulations provide a more complete picture of the molecule's behavior, complementing the static information from energy landscape calculations.

Molecular Docking and Simulation Studies with Select Biological Targets (in silico)

While specific molecular docking studies for this compound are not prominently available in the public domain, the piperidine scaffold is a well-known privileged structure in medicinal chemistry. acs.org Computational tools can predict the potential biological targets and binding modes for this compound based on its structural similarity to known bioactive molecules.

The N-benzylpiperidine motif is present in numerous compounds targeting a wide array of proteins. In silico screening tools can predict likely biological targets by comparing the compound's structure to databases of known ligands. For new piperidine derivatives, potential targets often include G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govacs.org

Structurally related molecules containing the N-(4-fluorobenzyl)piperidine or piperazine (B1678402) moiety have been investigated for their activity at several targets:

Monoamine Transporters: Derivatives of N-benzylpiperidine have been explored as inhibitors of dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters, which are key targets for central nervous system disorders.

Cannabinoid Receptors: The N-(4-fluorobenzyl)piperidine structure is a fragment of known ligands for cannabinoid receptors (CB1 and CB2), which are implicated in pain, appetite, and mood regulation. whiterose.ac.uk

Enzymes: The related N-(4-fluorobenzyl)piperazine fragment has been successfully exploited to develop inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production.

Based on this precedent, this compound could be profiled in silico against the active sites of these and other targets to identify potential protein-ligand interactions.

A hypothetical molecular docking study of this compound would reveal its likely binding mode within a protein's active site. The analysis would focus on identifying key non-covalent interactions that contribute to the binding affinity.

The expected interactions would include:

Hydrogen Bonding: The 3-hydroxyl group is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This would allow it to form strong interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) in a binding pocket.

Pi-Stacking and Hydrophobic Interactions: The 4-fluorobenzyl group provides a large aromatic surface for pi-pi stacking or T-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

Ionic/Charge-Assisted Interactions: In its protonated state, the piperidine nitrogen can form a salt bridge or strong charge-assisted hydrogen bond with acidic residues (e.g., Aspartate, Glutamate).

Fluorine Interactions: The fluorine atom can participate in specific interactions, such as dipole-dipole or orthogonal multipolar interactions, with the protein backbone or side chains, potentially enhancing binding affinity and selectivity.

The binding energy, typically calculated in kcal/mol, would be estimated using scoring functions within the docking software. This energy value provides a prediction of the ligand's binding affinity, with lower values indicating a more favorable interaction.

Table 2: Predicted Interaction Profile of this compound

| Molecular Fragment | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| 3-Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Ser, Thr, His, Asp, Glu, Asn, Gln |

| Piperidine Nitrogen | Hydrogen Bond Acceptor, Ionic Interaction (if protonated) | Asp, Glu, Ser, Thr (backbone carbonyl) |

| Fluorobenzyl Ring | Pi-Pi Stacking, T-Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, Leu, Val, Ile |

| Fluorine Atom | Dipole-Dipole, Halogen Bonding | Backbone C=O, Polar side chains |

Reaction Mechanism Predictions and Catalytic Pathway Modeling

The synthesis of this compound can be achieved through several synthetic routes, with reductive amination being one of the most common methods for N-alkylation of piperidines. Computational chemistry, particularly DFT, is instrumental in elucidating the detailed mechanisms of such reactions.

A plausible synthetic route is the reductive amination of 3-piperidinol with 4-fluorobenzaldehyde (B137897). This reaction typically proceeds in two stages:

Formation of an iminium ion intermediate from the reaction of the secondary amine (3-piperidinol) and the aldehyde.

Reduction of the iminium ion by a hydride source (e.g., sodium triacetoxyborohydride (B8407120), NaBH(OAc)₃).

Computational modeling can be applied to this pathway to:

Calculate Reaction Energy Profiles: Determine the activation energies (energy barriers) for each step and the energies of intermediates and transition states.

Model Catalyst Involvement: If a catalyst is used, its role in lowering the activation barriers can be modeled. For instance, studies have explored the mechanism of piperidine-catalyzed reactions, revealing the roles of iminium ions and enolates. acs.org

Predict Stereoselectivity: For reactions that can produce multiple stereoisomers, computational models can predict the most likely product by comparing the energies of the different diastereomeric transition states. DFT calculations have been used to support stereochemical models in piperidine synthesis, such as those involving a facially selective protonation of an enol intermediate. chemrxiv.org

Recent computational studies have provided deep insights into the mechanisms of piperidine synthesis. For example, DFT calculations have been used to model the stepwise hydrogenation of pyridine (B92270) to piperidine over metal nitride catalysts, identifying the most favorable adsorption geometries and reaction pathways. scholaris.ca Similarly, the mechanism of cobalt-catalyzed formation of piperidines from linear aldehydes has been investigated, revealing a pathway involving benzyl-radical formation and subsequent radical-rebound ring closure. nih.gov These computational approaches provide a powerful framework for understanding and optimizing the synthesis of substituted piperidines like this compound.

Mechanistic Investigations of Molecular Interactions Fundamental Level

Elucidation of Specific Molecular Recognition Principles

Molecular recognition is governed by the precise fit and interaction between a ligand, such as 1-(4-fluoro-benzyl)-piperidin-3-ol, and its biological target. The key to this recognition lies in the molecule's distinct structural features.

The piperidine (B6355638) ring is a prevalent scaffold in many pharmacologically active compounds. researchgate.netmdpi.com Its six-membered heterocyclic structure typically adopts a stable chair conformation, which is a crucial determinant of the spatial orientation of its substituents. iucr.orgcdnsciencepub.com This defined geometry is fundamental for fitting into the binding pockets of proteins. The nitrogen atom within the piperidine ring is often protonated at physiological pH, allowing it to form key ionic interactions with acidic amino acid residues in a target protein. nih.gov The piperidine core has been identified as a critical structural element for affinity at certain receptors, such as the sigma-1 (σ1) receptor. nih.govacs.org Studies comparing piperidine-containing compounds to their piperazine (B1678402) counterparts have shown that the piperidine moiety can be essential for high-affinity binding, suggesting its structural and electronic properties are finely tuned for specific receptor interactions. nih.govacs.org The diversity of biological properties associated with piperidine derivatives is highly dependent on the type and location of substituents on this heterocyclic ring. researchgate.net

The 4-fluorobenzyl group significantly influences the compound's interactions with biological targets. ontosight.ai The fluorine atom, due to its high electronegativity and small size, can alter the electronic properties of the benzyl (B1604629) ring and participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity. ontosight.ai The introduction of fluorine can also increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and access hydrophobic binding pockets within a target protein. ontosight.aiontosight.ai In some contexts, the 4-fluorobenzyl moiety acts as an anchor, orienting the molecule within the active site of an enzyme. For instance, in studies of tyrosinase inhibitors, this group was found to be a key pharmacophoric feature, occupying a conserved region in the enzyme's catalytic site. nih.govresearchgate.net This strategic placement can lead to improved potency and selectivity. ontosight.ai Furthermore, the steric bulk of the fluorobenzyl group can influence the solvation environment around the molecule, which can in turn affect interfacial kinetics and binding energy. rsc.org

Influence of Stereochemistry on Molecular Interactions (e.g., Enantioselective Binding)

The 3-hydroxyl group makes the C3 carbon of the piperidine ring a chiral center, meaning this compound can exist as two non-superimposable mirror images (enantiomers). This stereochemistry is often a decisive factor in biological activity, as biological targets like receptors and enzymes are themselves chiral. Consequently, one enantiomer may bind with significantly higher affinity and/or have a different mode of action than the other. This phenomenon, known as enantioselective binding, is well-documented for chiral piperidine derivatives. nih.gov For example, studies on other chiral ligands have shown that one enantiomer can be highly potent while the other is essentially inactive. nih.gov The synthesis of specific, enantiomerically pure piperidines is a key focus in medicinal chemistry to optimize therapeutic effects. researchgate.netacs.org The spatial orientation of the hydroxyl and other groups, dictated by the stereochemistry, determines the precise fit and interactions within a binding site. acs.org

Mechanistic Insights into Potential Enzyme Inhibition or Receptor Modulation (molecular level, not clinical efficacy)

The structural features of this compound suggest its potential to act as a modulator of various enzymes and receptors. The basic nitrogen of the piperidine ring and the aromatic 4-fluorobenzyl group are common pharmacophores found in ligands for sigma (σ) receptors. nih.gov Analogs of this compound have shown high affinity and selectivity for the σ1 receptor, which is a chaperone protein that modulates the function of other receptors and ion channels. nih.govnih.gov

Molecular docking studies have predicted that piperidine derivatives can bind to the active site of receptors like the dopamine (B1211576) D2 receptor. tandfonline.com In the context of enzyme inhibition, related compounds bearing a 4-fluorobenzylpiperazine moiety have been identified as competitive inhibitors of tyrosinase. nih.govnih.gov This mechanism implies that the inhibitor directly competes with the natural substrate for binding to the enzyme's active site. The 4-fluorobenzyl group, in this case, often plays a key role in anchoring the inhibitor within the catalytic site. nih.gov

The table below summarizes the binding affinities of a closely related analog, which demonstrates the high potency and selectivity for the σ1 receptor that this chemical scaffold can achieve.

| Compound Analogue | Target | Binding Affinity (Ki, nM) | Selectivity (σ1 vs σ2) |

| 14a * | σ1 Receptor | 0.48 | >3600-fold |

| σ2 Receptor | >1700 | ||

| Table 1: Binding Affinity of [1'-(4-fluorobenzyl)-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-fluorophenyl)-methanone (analogue 14a) for Sigma Receptors. This data illustrates the potential for high-affinity and selective receptor modulation by compounds containing the 1-(4-fluorobenzyl)-piperidin-3-ol scaffold. Data sourced from a study on σ1 receptor ligands. nih.gov |

These mechanistic insights, derived from binding assays and computational modeling, highlight how the specific molecular architecture of this compound enables it to interact with and potentially modulate the function of specific biological targets at a molecular level.

Structure Activity Relationship Sar Studies: a Molecular Perspective

Systematic Exploration of Structural Modifications and Their Impact on Molecular Interactions

The exploration of SAR for this class of compounds involves dissecting the molecule into its key fragments: the N-substituent, the piperidine (B6355638) ring, the fluoro-phenyl group, and the 3-hydroxyl group.

The N-benzyl group is a crucial determinant of affinity and selectivity for many target proteins. Studies on sigma (σ) receptors have shown that N-benzyl substituted ligands, particularly those with a 4-fluorobenzyl group, exhibit significantly higher binding affinities compared to analogs with other substituents. researchgate.netgoogle.com The replacement of the benzyl (B1604629) group with other aralkyl moieties has been shown to modulate affinity for σ₁ receptors. researchgate.net The 4-fluorobenzyl fragment is considered a key feature for potent activity, not only for sigma receptors but also for other targets like the dopamine (B1211576) transporter (DAT). acs.orgresearchgate.netnih.govnih.gov In some inhibitor classes, this specific substituent is deemed essential for controlling inhibitory effects. researchgate.netresearchgate.net

The piperidine ring itself serves as a versatile scaffold whose substitution pattern is critical for defining biological activity. The introduction of a hydroxyl group at the C-3 position is a pivotal modification that can significantly influence bioactivity and introduce chirality. nih.govresearchgate.netresearchgate.net The relative position of substituents is also vital; for instance, moving a functional group from the 4-position to the 3-position has been shown to enhance selectivity for certain targets. thieme-connect.com

In the context of developing inhibitors for the bacterial enzyme MenA, the basicity of the piperidine nitrogen was found to be important for inhibitory activity. nih.gov Furthermore, structural analogs where the piperidine ring is replaced by other cyclic systems, such as piperazine (B1678402) or tetrahydropyridine (B1245486), have been synthesized, generally resulting in altered or diminished activity, highlighting the importance of the piperidine core. nih.gov

The fluorine atom's position on the phenyl ring of the N-benzyl substituent has a marked impact on binding affinity. The para position (4-position) is a common feature in highly potent and selective ligands for both the dopamine transporter and sigma-1 receptors. researchgate.netgoogle.comnih.gov The 4-fluorobenzyl moiety is often integral to the pharmacophore of high-affinity ligands. researchgate.netresearchgate.net

Research into influenza inhibitors explored various halogen substitutions on the phenyl ring. While a 4-chloro analog showed slightly higher potency than the 4-fluoro derivative (20), a 2-fluoro substitution was equipotent to the non-fluorinated compound, and a 3-fluoro analog displayed intermediate potency. ub.edu This demonstrates that both the type and position of the halogen are critical for optimizing molecular interactions.

The 3-hydroxyl group is a key functional group that provides a hydrogen bond donor/acceptor site, significantly influencing binding. While extensive studies on the specific esterification or etherification of the 3-hydroxyl group of 1-(4-fluoro-benzyl)-piperidin-3-ol are not widely reported, the importance of this group is well-established. In the development of ligands for the dopamine transporter, the presence of this polar hydroxyl group on the piperidine ring was found to enhance potency and selectivity compared to non-hydroxylated parent compounds. nih.gov For instance, in a series of Kv1.3 channel blockers, the replacement of an ester group with a hydroxyl group led to improved activity, underscoring the favorability of the hydroxyl moiety at this position. nih.gov The hydroxyl group can also be a site for further chemical reactions, such as oxidation to a ketone, which would alter the compound's electronic and steric properties.

Correlation Between Structural Features and Binding Affinities to Defined Targets (in vitro/in silico)

The structural modifications of the this compound scaffold have been directly correlated with binding affinities for several important biological targets, primarily monoamine transporters and sigma receptors.

Analogs of this compound have been identified as potent inhibitors of the dopamine transporter (DAT). The introduction of a hydroxyl group at the 3-position of the piperidine ring, combined with the 4-fluorobenzyl substituent, results in high-affinity ligands. nih.govnih.govnih.gov

Similarly, this scaffold is prominent in the design of high-affinity sigma-1 (σ₁) receptor ligands. N-benzylated analogs, especially those with 4-fluoro or other halogen substitutions, consistently show high potency and selectivity for the σ₁ receptor over the σ₂ subtype. researchgate.netgoogle.com

The following tables summarize the binding affinities of selected analogs for the Dopamine Transporter (DAT) and Sigma-1 (σ₁) receptors.

Table 1: Binding Affinities of this compound Analogs at the Dopamine Transporter (DAT) Binding affinity is represented by IC₅₀ (inhibitory concentration 50%) or Kᵢ (inhibition constant) values, where lower values indicate higher affinity.

| Compound | Modification | Target | Binding Affinity (nM) | Reference |

|---|---|---|---|---|

| D-84 ((+)-trans-4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl) piperidin-3-ol) | 3-OH, 4-(2-benzhydryloxyethyl) substituent | DAT | IC₅₀ = 0.46 | nih.gov |

| (-)-trans-4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl) piperidin-3-ol | Enantiomer of D-84 | DAT | IC₅₀ = 10.2 | nih.gov |

| Compound 9a | (3R,4R)-3-OH, 4-(2-(benzhydryloxy)ethyl), N-((R)-2-hydroxy-2-phenylethyl) | DAT | Kᵢ = 6.23 | nih.gov |

| Compound 9d | (3S,4S)-3-OH, 4-(2-(benzhydryloxy)ethyl), N-((R)-2-hydroxy-2-phenylethyl) | DAT | Kᵢ = 1.55 | nih.gov |

Table 2: Binding Affinities of this compound Analogs at Sigma-1 (σ₁) Receptors Binding affinity is represented by Kᵢ (inhibition constant) values, where lower values indicate higher affinity.

| Compound | Modification | Target | Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| Compound 14a | [1'-(4-fluorobenzyl)-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-fluorophenyl)methanone | σ₁ | 0.48 | researchgate.netgoogle.com |

| Compound 14b | [1'-(4-chlorobenzyl)-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-fluorophenyl)methanone | σ₁ | 0.66 | google.com |

| Compound 14c | [1'-(4-bromobenzyl)-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-fluorophenyl)methanone | σ₁ | 0.89 | google.com |

| Compound 14e | [1'-(4-methylbenzyl)-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-fluorophenyl)methanone | σ₁ | 4.05 | google.com |

In silico docking studies have further illuminated these interactions, predicting how these molecules fit into the binding pockets of their targets and highlighting key interactions, such as hydrogen bonding from the 3-hydroxyl group and π-π stacking from the aromatic rings. researchgate.netnottingham.ac.uk

Stereostructure-Interaction Relationship Analysis

The introduction of the 3-hydroxyl group creates a chiral center, and the stereochemistry of this center is paramount for biological activity. researchgate.netresearchgate.net SAR studies have consistently shown that enantiomers of the same compound can have dramatically different binding affinities and functional activities.

In the case of dopamine transporter ligands, a clear stereopreference has been established. The racemic trans-3-hydroxy derivative was resolved into its enantiomers, and the (+)-enantiomer (compound (+)-5, also known as D-84) was found to be 22-fold more potent at the DAT than its (-)-enantiomer. nih.gov This significant difference in potency underscores the specific three-dimensional arrangement required for optimal interaction with the transporter's binding site. The absolute configuration of the more active enantiomers has been unambiguously confirmed through techniques like X-ray crystallography, providing a concrete structural basis for the observed SAR. acs.orgnih.gov The (3R,4R) configuration, in particular, has been identified as crucial for the high DAT affinity in certain series of analogs. nih.gov

Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are fundamental in separating 1-(4-Fluoro-benzyl)-piperidin-3-ol from any process-related impurities or degradation products. These methods are crucial for both qualitative and quantitative analysis.

Development of HPLC and UPLC Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for assessing the purity of this compound. UPLC, with its use of smaller particle size columns (typically 1.7 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and a considerable reduction in analysis time and solvent consumption. lcms.czacgpubs.org

Method development for the purity and quantitative analysis of this compound involves a systematic approach to optimize various chromatographic parameters. lcms.cz This includes the careful selection of the stationary phase (e.g., C18 column), mobile phase composition (including pH and organic modifier), gradient elution program, flow rate, and column temperature. lcms.czacgpubs.org A photodiode array (PDA) detector is commonly used for detection, allowing for the monitoring of the analyte at its maximum absorbance wavelength. acgpubs.org

For quantitative analysis, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. This validation process assesses parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. acgpubs.org Forced degradation studies are also conducted to demonstrate the stability-indicating nature of the method, ensuring that the analytical procedure can effectively separate the main compound from any potential degradation products formed under various stress conditions (e.g., acid, base, oxidation, heat, and light). acgpubs.org

Below is an example of a data table summarizing typical parameters for an HPLC/UPLC method for this compound.

Table 1: Typical HPLC/UPLC Method Parameters

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm acgpubs.org |

| Mobile Phase A | Buffer (e.g., Ammonium Acetate) | 5 mM Ammonium Acetate, pH 4.0 acgpubs.org |

| Mobile Phase B | Acetonitrile/Methanol | Acetonitrile acgpubs.org |

| Flow Rate | 1.0 mL/min | 0.613 mL/min acgpubs.org |

| Column Temp. | Ambient | Ambient acgpubs.org |

| Injection Vol. | 10 µL | 0.2 µL acgpubs.org |

| Detector | PDA at 230 nm acgpubs.org | PDA at 230 nm acgpubs.org |

| Run Time | ~15-30 min | < 5 min acgpubs.org |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Since this compound possesses a chiral center at the C3 position of the piperidine (B6355638) ring, it can exist as a pair of enantiomers. It is crucial to separate and quantify these enantiomers, as they can exhibit different pharmacological and toxicological profiles. chromatographytoday.com Chiral chromatography is the primary technique used for this purpose. chromatographytoday.com

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). These phases are designed to have stereospecific interactions with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. chromatographytoday.com The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation.

In some cases, pre-column derivatization with a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral column. nih.gov However, direct chiral separation on a CSP is generally preferred to avoid potential issues with the derivatization reaction.

The enantiomeric purity is typically expressed as enantiomeric excess (ee), which is a measure of the difference in the amounts of the two enantiomers. A validated chiral HPLC method will provide accurate and precise determination of the enantiomeric excess.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Advanced spectroscopic methods provide detailed information about the molecule's connectivity, stereochemistry, and exact mass.

Multi-dimensional Nuclear Magnetic Resonance (NMR) for Conformational and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. auremn.org.br For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the molecule's conformation and stereochemistry. uci.edu

1D NMR (¹H and ¹³C): Provides initial information about the number and types of protons and carbons in the molecule. The chemical shifts, integration (for ¹H), and coupling constants are key parameters.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of adjacent protons within the piperidine ring and the benzyl (B1604629) group. uci.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): Correlates directly bonded proton and carbon atoms. uci.edu

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton. uci.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry (cis/trans) of the substituents on the piperidine ring and for studying the molecule's preferred conformation. mdpi.com For instance, a NOE correlation between the proton at C3 and a proton on the benzyl group can help define the orientation of the benzyl substituent.

The analysis of coupling constants, particularly the ³J(H,H) values, can also provide valuable information about the dihedral angles and thus the conformation of the piperidine ring. ipb.pt

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. nih.gov By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. scispace.com

Tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, are used to study the fragmentation pathways of the molecule. researchgate.net In these experiments, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information, helping to confirm the connectivity of the different parts of the molecule. researchgate.net Common fragmentation patterns for piperidine-containing compounds often involve cleavage of the bonds adjacent to the nitrogen atom and within the piperidine ring. aip.org

X-ray Crystallography for Solid-State Structure Elucidation and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise positions of all atoms in the molecule, including the bond lengths, bond angles, and torsion angles. mdpi.com

This technique is invaluable for:

Unambiguous structural confirmation: It provides direct evidence of the molecular connectivity.

Absolute configuration determination: For a single enantiomer, X-ray crystallography can determine its absolute stereochemistry (R or S configuration) without ambiguity, often by using anomalous dispersion effects. mdpi.comnih.gov This is crucial for correlating the biological activity with a specific stereoisomer.

Conformational analysis in the solid state: It reveals the preferred conformation of the molecule in the crystal lattice, which can provide insights into its conformational preferences in other environments.

The successful application of X-ray crystallography depends on the ability to grow high-quality single crystals of the compound.

Advanced Titration and Binding Assays (e.g., Isothermal Titration Calorimetry for fundamental binding energetics)

The comprehensive characterization of bioactive compounds like this compound relies on sophisticated analytical techniques that probe not just purity, but also the fundamental physicochemical properties governing their biological interactions. Advanced titration and binding assays are indispensable in this regard, providing critical data on ionization states and the thermodynamics of receptor binding.

Potentiometric Titration for pKa Determination

The ionization state of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target. nih.gov Potentiometric titration is a fundamental, yet powerful, technique used to determine the acid dissociation constant (pKa) of ionizable groups within a molecule. For piperidine derivatives, the basic nitrogen atom is a key site of protonation. nih.gov

In this method, a solution of the compound is titrated with a strong acid or base, and the resulting change in pH is monitored using a potentiometer. The pKa value corresponds to the pH at which the compound is 50% ionized. This parameter is crucial for predicting the charge of the molecule at physiological pH (typically 7.4), which in turn influences its ability to cross biological membranes and form ionic bonds with receptor targets. nih.gov For instance, studies on various piperidine derivatives have successfully employed potentiometric titration to determine their pKa values, revealing how different substituents on the piperidine or benzoyl rings influence the basicity of the piperidine nitrogen. researchgate.netresearchgate.net

Table 1: pKa Values of Representative Piperidine Derivatives Determined by Potentiometric Titration

| Compound | pKa (Potentiometric Titration) | Reference |

| 1-(3'-methylbenzoyl)piperidine-4-carboxamide | 7.96 | researchgate.net |

| 1-(Toluene-2-sulfonyl)piperidine-4-carboxamide | 7.06 | researchgate.net |

| 1-(4-methylbenzoyl)piperidine-4-carboxamide | 7.20 | researchgate.net |

This table presents pKa values for illustrative piperidine compounds to demonstrate the data obtained from potentiometric titration. Data for the specific target compound is not publicly available.

Radioligand Binding Assays

To understand the interaction of this compound with its potential biological targets, radioligand binding assays are a cornerstone technique. These assays measure the affinity of a test compound for a specific receptor, transporter, or enzyme. The principle involves a competition experiment where the unlabeled test compound (the "inhibitor" or "ligand") competes with a radioactively labeled ligand (a "radioligand") of known high affinity for binding to the target protein. acs.org

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can be converted to an inhibition constant (Ki), which reflects the true binding affinity of the compound for the target. Such studies are critical in drug discovery for determining both the potency and selectivity of a compound. nih.govd-nb.info Research on structurally related hydroxypiperidine analogues has utilized this method to characterize their binding affinity at dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov For example, a close analogue, (+)-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol, demonstrated high affinity for the dopamine transporter. nih.gov

Table 2: Binding Affinities (IC50, nM) of a Structurally Related Hydroxypiperidine Analogue

| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Reference |

| (+/-)-trans-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol | 0.46 | 56.7 | 4.05 | nih.gov |

This table shows binding affinity data for a close structural analogue to illustrate the type of data generated from radioligand binding assays.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) stands out as a premier biophysical tool that provides a complete thermodynamic profile of a binding interaction in a single experiment. whiterose.ac.uk It directly measures the heat released or absorbed during the binding event between two molecules in solution. In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the target protein at a constant temperature. core.ac.uk

The resulting data allows for the direct determination of the binding affinity (Ka, or its inverse, the dissociation constant, KD), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). whiterose.ac.ukresearchgate.net From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the equation:

ΔG = -RTln(Ka) = ΔH - TΔS

This comprehensive thermodynamic signature provides deep insights into the molecular forces driving the binding. A favorable enthalpic contribution (negative ΔH) typically suggests the formation of strong hydrogen bonds and van der Waals interactions, while a favorable entropic contribution (positive TΔS) often points to the release of ordered water molecules from the binding interface (the hydrophobic effect). hud.ac.uk By performing ITC experiments at different temperatures, one can also determine the heat capacity change (ΔCp) of binding, offering further information about the nature of the interaction and the extent of hydrophobic versus polar contributions. whiterose.ac.uk While specific ITC data for this compound is not available in public literature, this technique represents the gold standard for elucidating the fundamental energetics of its binding to any putative biological target.

Conclusion and Future Directions in 1 4 Fluoro Benzyl Piperidin 3 Ol Research

Summary of Key Academic Contributions and Discoveries

Direct academic contributions focusing exclusively on 1-(4-Fluoro-benzyl)-piperidin-3-ol are limited. The primary contribution to the scientific community is its availability as a research chemical, which allows for its use as a fragment or starting material in synthetic endeavors. fluorochem.co.ukchemicalbook.combldpharm.com

The academic significance of this compound is best understood by examining discoveries related to its core components:

The N-Benzylpiperidine Moiety: This scaffold is a privileged structure in medicinal chemistry. Research has demonstrated its importance in a variety of biologically active compounds. For instance, N-benzylpiperidine derivatives have been synthesized and investigated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. uj.edu.placs.orgnih.gov In other studies, the N-benzylpiperidine nucleus was identified as a key element in a class of potent influenza A (H1N1) virus fusion inhibitors. ub.edu

The 4-Fluorobenzyl Group: The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability and pharmacokinetic properties, such as membrane permeability and bioavailability. nih.govd-nb.inforesearchgate.net The 4-fluorobenzyl moiety, specifically, has been explored in the development of new enzyme inhibitors. Studies on related compounds, such as those with a 4-(4-fluorobenzyl)piperidine or 4-(4-fluorobenzyl)piperazine fragment, have identified them as effective tyrosinase inhibitors, which are of interest for treating skin hyperpigmentation and in the development of anti-melanoma agents. nih.govresearchgate.netresearchgate.net

These discoveries for related structures provide a strong rationale for the targeted investigation of this compound, which uniquely combines these valuable pharmacophores.

Identification of Unexplored Research Avenues and Challenges

Given the sparse data on this compound, the field is rich with unexplored research opportunities, alongside notable challenges.

Unexplored Research Avenues:

Comprehensive Biological Screening: The most immediate and significant unexplored avenue is the systematic evaluation of the compound's biological activity. Based on the activities of its structural relatives, a screening program could investigate its potential as a tyrosinase inhibitor, an antiviral agent (particularly against influenza), a cholinesterase inhibitor, or a ligand for central nervous system (CNS) receptors. nih.govub.edunih.gov

Fragment-Based Drug Discovery (FBDD): The compound's relatively small size and molecular complexity make it an ideal candidate for use as a 3D fragment in FBDD campaigns to identify novel lead compounds for various biological targets. researchgate.net

Stereochemical Investigation: The hydroxyl group at the 3-position of the piperidine (B6355638) ring creates a chiral center. A crucial unexplored avenue is the synthesis of the individual (R) and (S) enantiomers and the evaluation of their respective biological activities to determine if stereochemistry plays a key role in target binding and efficacy.

Challenges:

Broad Target Profile: A significant challenge is the possibility of the compound interacting with multiple biological targets, which could lead to off-target effects. Delineating a specific, selective activity would require extensive and costly screening efforts.

Structure-Activity Relationship (SAR) Development: To move beyond a simple "hit," a comprehensive SAR study would be required. This necessitates the synthesis of a diverse library of analogs with modifications to the piperidine ring, the benzyl (B1604629) group, and the hydroxyl substituent, which presents a considerable synthetic chemistry challenge.

Pharmacokinetic Optimization: While the fluorine atom is often added to improve drug-like properties, there is no guarantee of an optimal profile. A major challenge would be the optimization of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties for any identified biological activity.

Prospective Methodological Advancements in Synthesis and Characterization

Future research will benefit from modern synthetic and analytical methodologies to efficiently produce and characterize this compound and its derivatives.

Prospective Synthetic Methods:

Catalytic Hydrogenation: Advanced methods for the synthesis of fluorinated piperidines include the highly diastereoselective hydrogenation of the corresponding fluoropyridine precursors. mdpi.com Palladium-catalyzed hydrogenation, in particular, has proven effective for substrates that are challenging for other catalysts like rhodium and is robust in the presence of air and moisture. mdpi.com

Multi-Component Reactions: To rapidly build libraries for SAR studies, high-efficiency methods like the Ugi four-component reaction could be adapted. This strategy has been successfully used to generate diverse libraries of 1,4,4-trisubstituted piperidines for antiviral screening. ub.edu

Prospective Characterization Techniques:

Conformational Analysis: The presence of the fluorine atom can significantly influence the conformational preference of the piperidine ring, which can, in turn, affect biological activity. nih.govresearchgate.net Advanced NMR spectroscopy techniques, combined with computational studies, can elucidate the dominant chair conformations and the orientation of the fluorine atom (axial vs. equatorial), providing critical structural insights. d-nb.info

Future Directions in Fundamental Molecular Interaction Studies and Computational Approaches

Computational chemistry and biophysical methods will be indispensable for guiding the efficient exploration of this compound, minimizing wasted resources and generating testable hypotheses.

Fundamental Molecular Interaction Studies:

X-ray Crystallography: Should the compound show potent activity against a specific enzyme or protein target, co-crystallization studies would be a priority. This technique would provide an atomic-level view of the binding mode, revealing the key interactions (e.g., hydrogen bonds, π-stacking) that drive affinity, as has been done for related inhibitors. nih.govresearchgate.net This structural information is invaluable for guiding the rational design of more potent and selective analogs.

Computational Approaches:

Molecular Docking: A primary step would be to perform molecular docking simulations of this compound against the 3D structures of various potential protein targets identified from related compounds, such as tyrosinase, influenza hemagglutinin, and acetylcholinesterase. ub.edunih.gov This would help prioritize experimental screening efforts.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's stable conformations, electrostatic potential surface, and frontier molecular orbitals (HOMO-LUMO), offering deep insights into its intrinsic reactivity and interaction preferences. nih.govd-nb.info

Molecular Dynamics (MD) Simulations: Once a promising protein-ligand complex is identified through docking, MD simulations can be employed to study the dynamic stability of the complex over time, providing a more realistic model of the binding interactions in a solvated environment.

A summary of prospective computational methods is presented in the table below.

| Computational Method | Research Objective |

| Molecular Docking | Predict binding affinity and orientation in the active sites of potential biological targets (e.g., tyrosinase, cholinesterases). |

| Density Functional Theory (DFT) | Determine the lowest energy conformation, electron distribution, and molecular orbital energies to understand structural stability and chemical reactivity. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability and identify key persistent interactions. |

| ADMET Prediction | Computationally estimate pharmacokinetic properties and potential toxicity to guide early-stage drug development. |

By systematically applying these modern experimental and computational strategies, the scientific community can unlock the potential of this compound, moving it from a catalog chemical to a well-characterized lead structure for future therapeutic innovation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Fluoro-benzyl)-piperidin-3-ol, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions starting from piperidine derivatives and fluorinated aromatic precursors. Key steps include nucleophilic substitution (e.g., benzylation of piperidin-3-ol) and hydroxyl group protection/deprotection. For example, a fluorobenzyl group can be introduced via alkylation using 4-fluorobenzyl chloride in the presence of a base like potassium carbonate. Solvents such as ethanol or dichloromethane are used, with reaction temperatures optimized between 40–80°C to balance yield and purity .

- Optimization : Catalysts (e.g., sodium hydroxide) and excess reagents may improve conversion rates. Purification via recrystallization or column chromatography ensures high purity (>90%) for pharmacological studies .

Q. How is the molecular structure of this compound confirmed using spectroscopic methods?

- Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments (e.g., fluorobenzyl aromatic protons at ~7.2 ppm and piperidine protons at 2.5–3.5 ppm). Infrared (IR) spectroscopy confirms hydroxyl (~3300 cm⁻¹) and C-F (~1220 cm⁻¹) stretches. Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ at m/z 236.1) .

Q. What are the key physicochemical properties influencing its reactivity and stability?

- Lipophilicity : The fluorine atom enhances logP (~1.8), improving membrane permeability but reducing aqueous solubility. Stability studies under varying pH (e.g., pH 2–9) show degradation in acidic conditions, necessitating storage at neutral pH and 4°C .

- Reactivity : The hydroxyl group participates in hydrogen bonding, while the fluorobenzyl moiety influences electrophilic substitution patterns in further derivatization .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact biological activity?

- SAR Insights : Substituting the fluorobenzyl group to the 3-position (vs. 4-position) alters receptor binding. For example, 1-(3-Fluoro-benzyl)-piperidin-3-ol shows reduced affinity for σ1 receptors compared to the 4-fluoro analog. Comparative IC50 data (Table 1) highlight substituent effects on cytotoxicity and target selectivity .

Table 1 : Comparative Activity of Fluorobenzyl-Piperidine Derivatives

| Compound | Target Receptor | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | σ1 | 0.8 | GPCR modulation |